molecular formula C16H21NO6 B6280886 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid CAS No. 340732-80-1

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid

Cat. No. B6280886
CAS RN: 340732-80-1
M. Wt: 323.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an amino acid derivative with several functional groups. It has a carboxylic acid group (-COOH), an amine group (-NH2) that is protected by a tert-butoxycarbonyl (Boc) group, and a phenyl group with a methoxycarbonyl (-COOCH3) substituent .


Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amino group with a Boc group, followed by the introduction of the phenyl and methoxycarbonyl groups. The Boc group can be introduced using di-tert-butyl dicarbonate in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the Boc-protected amino group, and the carboxylic acid group. The stereochemistry at the alpha carbon (the carbon adjacent to the carboxylic acid) is indicated as S, which means that the substituents on this carbon are arranged in a counterclockwise direction when viewed from the direction such that the lowest priority group (usually hydrogen) is pointed away from the viewer .


Chemical Reactions Analysis

This compound, like other amino acids, could participate in peptide bond formation reactions to form peptides or proteins. The Boc group can be removed under acidic conditions to reveal the free amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be solid at room temperature, and its solubility would depend on the solvent used. The presence of the carboxylic acid group would make it capable of forming hydrogen bonds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid involves the protection of the amine group, followed by the addition of the carboxylic acid and the deprotection of the amine group.", "Starting Materials": [ "tert-butyl carbamate", "4-methoxycarbonylbenzaldehyde", "ethyl acetoacetate", "sodium hydride", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "methanol", "acetic anhydride", "triethylamine", "dichloromethane", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "3-(4-methoxycarbonylphenyl)propanoic acid" ], "Reaction": [ "tert-butyl carbamate is reacted with 4-methoxycarbonylbenzaldehyde in the presence of ethyl acetoacetate and sodium hydride to form a chalcone intermediate", "the chalcone intermediate is then reacted with sodium hydride and diethyl ether to form a benzylidene intermediate", "the benzylidene intermediate is then reacted with hydrochloric acid to form the protected amine intermediate", "the protected amine intermediate is then reacted with 3-(4-methoxycarbonylphenyl)propanoic acid in the presence of sodium hydroxide and methanol to form the desired product", "the desired product is then deprotected using acetic anhydride and triethylamine in dichloromethane to form (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid" ] }

CAS RN

340732-80-1

Product Name

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid

Molecular Formula

C16H21NO6

Molecular Weight

323.3

Purity

95

Origin of Product

United States

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